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Compound of Interest

Compound Name: M5N36

Cat. No.: B15574808

For Researchers, Scientists, and Drug Development Professionals

Abstract: Compound M5N36 is a novel, potent, and selective small molecule inhibitor of Kinase
X, a key enzyme implicated in the progression of various solid tumors. This document provides
a comprehensive overview of the structural and functional characterization of M5N36. It
includes detailed physicochemical and spectroscopic data, in-depth experimental protocols for
binding and cellular assays, and a mechanistic exploration of its role in the Kinase X signaling
pathway. The information presented herein is intended to serve as a foundational guide for
researchers engaged in the preclinical and clinical development of M5N36 and related analogs.

Structural and Physicochemical Characterization

The foundational step in evaluating a new chemical entity is a thorough analysis of its structural
and physical properties. These characteristics are critical determinants of a compound's
behavior in biological systems, influencing its absorption, distribution, metabolism, and
excretion (ADME) profile.[1][2][3] M5N36 was synthesized as a white crystalline solid and
subjected to a battery of analytical techniques to confirm its identity, purity, and key
physicochemical parameters.

Physicochemical Properties

The physicochemical properties of M5N36 were determined using standard computational and
experimental methods. These parameters are essential for predicting its drug-like properties
and potential for oral bioavailability.[1][4][5]
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Property Value Method

Molecular Formula C22H25Ns03 High-Resolution Mass
Spectrometry

Molecular Weight 407.47 g/mol Calculated from Formula

LogP (o/w) 2.85 HPLC Method

Aqueous Solubility 45 pyg/mL atpH 7.4 Shake-flask Method

pKa 8.2 (basic) Potentiometric Titration

Polar Surface Area 89.5 A2 Calculated (in silico)

Table 1: Summary of key physicochemical properties of Compound M5N36.

Spectroscopic Data for Structural Elucidation

The definitive structure of M5N36 was elucidated using Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).[6][7][8][92] These techniques provide atomic-level
detail about the molecular structure and connectivity.[6][9]

Technique Key Findings

Signals consistent with proposed aromatic and
1H NMR (500 MHz, DMSO-ds) aliphatic protons. Key shifts at & 7.8-8.5
Z, -Oe
(aromatic region) and & 2.5-4.0 (aliphatic

region).

22 distinct carbon signals observed, matching
13C NMR (125 MHz, DMSO-ds) the expected number from the molecular
formula. Carbonyl signal observed at & 168.

Calculated for C22H26Ns03* [M+H]*: 408.2030;

HRMS (ESI+
(ESI+) Found: 408.2035.

Table 2: Summary of spectroscopic data used for the structural confirmation of M5N36.

Mechanism of Action and Pathway Analysis
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M5N36 is designed to be an ATP-competitive inhibitor of Kinase X.[10] Kinase X is a critical
node in a signaling cascade that promotes cell proliferation and survival.[11][12][13]
Dysregulation of this pathway is a hallmark of several cancers.[12]

The Kinase X Signaling Pathway

The pathway is initiated by the binding of a growth factor to its cell surface receptor, leading to
receptor dimerization and autophosphorylation.[11] This activates Kinase X, which in turn
phosphorylates and activates the downstream effector, Protein Y. Activated Protein Y
translocates to the nucleus, where it modulates the activity of Transcription Factor Z, leading to
the expression of genes involved in cell cycle progression and apoptosis inhibition. M5N36
inhibits Kinase X, thereby blocking the entire downstream cascade.
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Caption: The Kinase X signaling pathway and the inhibitory action of M5N36.

Quantitative Biological Data
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The biological activity of M5N36 was assessed through a series of in vitro biochemical and cell-
based assays to determine its potency, selectivity, and cellular efficacy.

Kinase Inhibition Profile

The inhibitory activity of M5N36 was measured against the primary target, Kinase X, and a
panel of related kinases to assess its selectivity. ICso values, the concentration of inhibitor
required to reduce enzyme activity by 50%, were determined.[14]

Kinase Target ICs0 (NM) Assay Type

Kinase X (Primary Target) 15 Radiometric Assay [33P]-ATP
Kinase A 1,250 Radiometric Assay [33P]-ATP
Kinase B >10,000 FRET-based Assay

Kinase C 850 Radiometric Assay [33P]-ATP
Kinase D >10,000 FRET-based Assay

Table 3: In vitro kinase inhibitory activity of M5N36.

Cell-Based Efficacy

The anti-proliferative effect of M5N36 was evaluated in a human colon cancer cell line
(HCT116) known to have an active Kinase X pathway. The Glso value, the concentration
required to inhibit cell growth by 50%, was determined.[15][16]

Cell Line Glso (nM) Assay Type Duration
HCT116 (Human CellTiter-Glo® (ATP-

) 95 72 hours
Colon Carcinoma) based)

Table 4: Cellular anti-proliferative activity of M5N36.

Experimental Protocols
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Detailed and reproducible protocols are essential for the validation of experimental findings.
The following sections describe the methodologies used to generate the binding and cellular
data for M5N36.

Protocol: Surface Plasmon Resonance (SPR) for
Binding Kinetics

This protocol details the procedure for determining the binding kinetics (Ka, Ke, and Ks) of
M5N36 to Kinase X.[17][18][19]

o Objective: To measure the real-time association and dissociation rates of M5N36 with its
target, Kinase X.

e Instrumentation: Biacore T200 (or equivalent SPR system).
e Materials:

o Sensor Chip: CM5 series.[17]

[¢]

Ligand: Recombinant Human Kinase X (>95% purity).

o

Analyte: Compound M5N36, serially diluted.

(¢]

Buffers: HBS-EP+ (Running Buffer), 10 mM Sodium Acetate pH 4.5 (Immobilization
Buffer).

o

Reagents: NHS/EDC for amine coupling, Ethanolamine-HCI for deactivation.[20]
e Procedure:

o Surface Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC
for 7 minutes.

o Ligand Immobilization: Inject Kinase X (20 pg/mL in immobilization buffer) over the
activated surface to achieve an immobilization level of approximately 8000-10000
response units (RU).

o Surface Deactivation: Inject 1 M ethanolamine-HCI to block any remaining active esters.
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o Binding Analysis:
» Prepare a serial dilution of M5N36 in running buffer (e.g., 0.1 nM to 100 nM).

» |nject each concentration over the ligand-immobilized surface and a reference flow cell
for 180 seconds at a flow rate of 30 pL/min (association phase).

» Allow dissociation in running buffer for 300 seconds (dissociation phase).

o Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine
the association rate (ka), dissociation rate (ke), and the equilibrium dissociation constant
(Ks).

Protocol: Cell Viability (CellTiter-Glo®) Assay

This protocol describes a method for measuring the effect of M5N36 on the viability of a cancer
cell line.[21][22][23]

« Objective: To quantify the anti-proliferative effect of M5BN36 by measuring cellular ATP levels
as an indicator of metabolic activity.

e Materials:

o Cell Line: HCT116.

o Media: McCoy's 5A Medium supplemented with 10% FBS.

o Assay Plates: 96-well, flat-bottom, opaque-walled plates.

o Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kkit.
e Procedure:

o Cell Plating: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well in 100
uL of media. Incubate for 24 hours at 37°C, 5% COa.

o Compound Treatment: Prepare a 10-point, 3-fold serial dilution of M5N36 in media. Add
100 pL of the diluted compound to the appropriate wells (final DMSO concentration
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<0.1%). Include vehicle-only (DMSO) wells as a negative control.

o Incubation: Incubate the plates for 72 hours at 37°C, 5% CO..

o Assay Measurement:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add 100 L of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of
cell growth inhibition relative to the vehicle control and determine the Glso value by fitting
the data to a four-parameter dose-response curve.

Drug Development Workflow

The progression of a compound like M5N36 from an initial "hit" to a "lead" candidate follows a
structured, iterative process.[24][25][26] This workflow involves continuous optimization of
potency, selectivity, and ADME properties.[27]
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Caption: A generalized workflow for the hit-to-lead optimization process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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